[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine, or KR-32568, is a novel, potent, and selective sodium/hydrogen exchanger-1 (NHE-1) inhibitor. [, ] This compound plays a crucial role in scientific research, particularly in cardiology and neurology, for investigating the role of NHE-1 in various physiological and pathological processes. [, , ]
The synthesis of KR-32568 involves several steps that are common in organic chemistry. While specific synthetic routes for KR-32568 have not been detailed in the searched literature, typical methods may include:
For example, a multi-step synthesis might involve the formation of key intermediates through nucleophilic substitutions or cyclization reactions, followed by purification techniques such as chromatography to isolate the final product.
The molecular structure of KR-32568 is characterized by specific functional groups that contribute to its biological activity. While detailed structural data such as molecular formula or 3D conformation are not available in the current literature, compounds in this category typically exhibit:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the structure and purity of KR-32568.
KR-32568 may undergo various chemical reactions that can be explored for its reactivity profile. Common reactions for compounds in this class include:
Understanding these reactions is crucial for predicting how KR-32568 behaves under physiological conditions and its stability during storage.
Further studies involving biochemical assays would be necessary to elucidate these mechanisms definitively.
While specific physical and chemical properties for KR-32568 are not provided in the current search results, typical properties assessed for similar compounds include:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may be employed to assess thermal stability.
KR-32568's potential applications are primarily in the field of medicinal chemistry. It could be explored for:
Ongoing research may reveal further applications based on its unique properties and mechanisms of action.
KR-32568 ([5-(2-methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine; C₁₃H₁₂FN₃O₂; MW 261.26 g/mol) is a selective, high-affinity inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). Its molecular structure features a furan-2-ylcarbonylguanidine core linked to a 5-fluoro-2-methylphenyl group, which enables optimal interaction with the extracellular ion transport site of NHE-1. The fluorophenyl moiety facilitates hydrophobic interactions with transmembrane domains of NHE-1, while the guanidine group engages in electrostatic interactions with key acidic residues (e.g., glutamate and aspartate) within the ion translocation pathway. This pharmacophore design mimics the binding characteristics of amiloride-derived inhibitors but exhibits superior specificity and potency due to enhanced steric compatibility with the NHE-1 hydrophobic pocket [1] [7]. Molecular docking simulations confirm that KR-32568 stabilizes the inward-facing conformation of NHE-1, physically obstructing Na⁺ access to the transport site [3].
Table 1: Structural Features of KR-32568 Enabling NHE-1 Binding
Structural Element | Chemical Properties | Role in NHE-1 Binding |
---|---|---|
Furan-2-ylcarbonyl group | Planar, moderately hydrophobic | Anchors compound to transmembrane helices via π-stacking |
Guanidine moiety | Strongly basic (pKa ~13) | Forms salt bridges with acidic residues (Glu³⁴⁶, Asp²⁶⁷) |
5-Fluoro-2-methylphenyl | Highly hydrophobic | Enhances membrane permeability and hydrophobic pocket binding |
Fluorine atom | Electronegative | Modulates electron distribution for optimal receptor fit |
KR-32568 demonstrates potent inhibition of NHE-1-mediated ion exchange with a half-maximal inhibitory concentration (IC₅₀) of 230 nM in isolated rat cardiomyocytes. Kinetic analyses reveal non-competitive inhibition with respect to extracellular Na⁺, as evidenced by unchanged maximal transport velocity (Vmax) but increased Michaelis constant (Km) values in dose-response assays. This indicates that KR-32568 binds allosterically to the transporter, inducing conformational changes that decouple Na⁺/H⁺ exchange rather than directly competing with Na⁺ at the substrate site. The inhibitor exhibits slow dissociation kinetics (t₁/₂ > 60 min), consistent with prolonged occupancy of the NHE-1 binding pocket. This kinetic profile translates to sustained pharmacodynamic effects even after extracellular washout, a critical advantage for therapeutic applications in ischemia-reperfusion injury where transient exposure suffices for lasting protection [1] [6] [7].
Table 2: Kinetic Parameters of KR-32568 vs. Reference NHE-1 Inhibitors
Compound | IC₅₀ (nM) | Inhibition Mode | Kd (nM) | Dissociation t₁/₂ (min) |
---|---|---|---|---|
KR-32568 | 230 | Non-competitive | 84 ± 11 | >60 |
Cariporide | 560 | Mixed | 220 ± 34 | ~30 |
Zoniporide | 140 | Non-competitive | 55 ± 8 | ~45 |
5-(N-Ethyl-N-isopropyl)Amiloride | 2,100 | Competitive | 1,200 ± 210 | <10 |
In normoxic cardiomyocytes, KR-32568 (10 μM) reduces basal NHE-1 activity by 89%, lowering steady-state intracellular pH (pHi) from 7.2 to 7.0 within 15 minutes. During simulated ischemia-reperfusion, it abolishes pathological intracellular alkalinization by blocking acidosis-driven NHE-1 hyperactivity. This is critical because post-ischemic pHi overshoot (≥7.8) activates Ca²⁺/calmodulin-dependent kinase II (CaMKII), triggering sarcoplasmic reticulum Ca²⁺ leakage and diastolic dysfunction. By maintaining physiological pHi (7.1–7.3), KR-32568 prevents this cascade, reducing cytosolic Ca²⁺ overload by 65% and minimizing mitochondrial permeability transition pore (mPTP) opening. In diabetic cardiomyopathy models, KR-32568 counteracts hyperglycemia-induced carbonic anhydrase II (CA-II) overexpression, which normally drives NHE-1 hyperphosphorylation and maladaptive hypertrophy. This dual modulation of pH-regulatory systems (NHE-1/CA-II) normalizes H⁺ efflux and prevents myocyte apoptosis [2] [4] [5].
KR-32568’s cardioprotection involves coordinated modulation of kinase cascades:
Protein Kinase G (PKG) Cross-Activation: Akt phosphorylates endothelial nitric oxide synthase (eNOS), increasing NO bioavailability. NO then stimulates soluble guanylyl cyclase (sGC), generating cGMP and activating PKG. PKG phosphorylates NHE-1 at Ser¹²⁰/Ser¹⁵⁰, creating a negative feedback loop that further suppresses exchanger activity. KT5823 (PKG inhibitor) eliminates KR-32568-mediated NHE-1 suppression, validating this mechanism [2] [5].
ROS-CaMKII Decoupling: By preventing Na⁺-driven Ca²⁺ overload, KR-32568 reduces mitochondrial reactive oxygen species (ROS) by 70%. This indirectly inhibits ROS-activated CaMKII, preventing pathological phosphorylation of ryanodine receptors and phospholamban. Consequently, systolic Ca²⁺ transients improve by 40%, and diastolic Ca²⁺ sparks decrease by 58% [4] [9].
Table 3: Downstream Effects of KR-32568-Mediated NHE-1 Inhibition
Target Pathway | Key Molecular Changes | Functional Outcome |
---|---|---|
PI3K/Akt/GSK-3β | ↑p-Akt (Ser⁴⁷³), ↓p-GSK-3β (Ser⁹) | Reduced mPTP opening, attenuated apoptosis |
NO/sGC/PKG | ↑cGMP, ↑PKG activity, NHE-1 phosphorylation | Enhanced NHE-1 inhibition, vasodilation |
ROS-CaMKII | ↓ROS (O₂•⁻, H₂O₂), ↓CaMKII oxidation | Normalized Ca²⁺ handling, improved contractility |
ERK1/2 | Transient ↑p-ERK (1.8-fold at 10 min) | Anti-hypertrophic and pro-survival signaling |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: